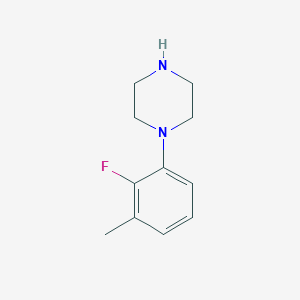![molecular formula C14H22O2Si B13524817 2-[(Tert-butyldimethylsilyl)oxy]-2-phenylacetaldehyde](/img/structure/B13524817.png)
2-[(Tert-butyldimethylsilyl)oxy]-2-phenylacetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Tert-butyldimethylsilyl)oxy]-2-phenylacetaldehyde is a versatile organic compound widely used in synthetic organic chemistry. It is known for its role as a reagent in various chemical reactions, particularly in the synthesis of complex molecules. The compound’s structure includes a tert-butyldimethylsilyl group, which provides stability and reactivity, making it valuable in synthetic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Tert-butyldimethylsilyl)oxy]-2-phenylacetaldehyde typically involves the reaction of tert-butyldimethylsilyl chloride with phenylacetaldehyde in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Tert-butyldimethylsilyl)oxy]-2-phenylacetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The silyl ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides.
Major Products Formed
Oxidation: Formation of 2-[(Tert-butyldimethylsilyl)oxy]-2-phenylacetic acid.
Reduction: Formation of 2-[(Tert-butyldimethylsilyl)oxy]-2-phenylethanol.
Substitution: Formation of various substituted silyl ethers depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[(Tert-butyldimethylsilyl)oxy]-2-phenylacetaldehyde is used in a wide range of scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: The compound is used in the study of biochemical pathways and enzyme mechanisms.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-[(Tert-butyldimethylsilyl)oxy]-2-phenylacetaldehyde involves its reactivity as an aldehyde and a silyl ether. The aldehyde group can participate in nucleophilic addition reactions, while the silyl ether group can be cleaved under acidic or basic conditions to reveal a hydroxyl group. These properties make it a valuable reagent in various synthetic transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(Tert-butyldimethylsilyl)oxy]acetaldehyde
- 2-[(Tert-butyldimethylsilyl)oxy]ethanol
- 2-[(Tert-butyldimethylsilyl)oxy]ethylamine
Uniqueness
2-[(Tert-butyldimethylsilyl)oxy]-2-phenylacetaldehyde is unique due to the presence of the phenyl group, which imparts additional stability and reactivity compared to its analogs. This makes it particularly useful in the synthesis of aromatic compounds and complex organic molecules .
Eigenschaften
Molekularformel |
C14H22O2Si |
|---|---|
Molekulargewicht |
250.41 g/mol |
IUPAC-Name |
2-[tert-butyl(dimethyl)silyl]oxy-2-phenylacetaldehyde |
InChI |
InChI=1S/C14H22O2Si/c1-14(2,3)17(4,5)16-13(11-15)12-9-7-6-8-10-12/h6-11,13H,1-5H3 |
InChI-Schlüssel |
YDSRFKLJZYYNOP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC(C=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


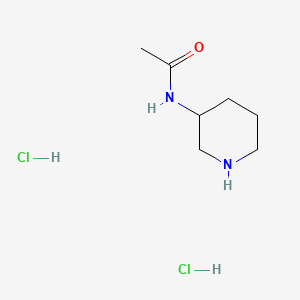
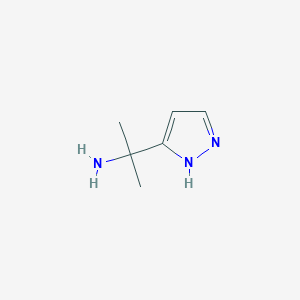
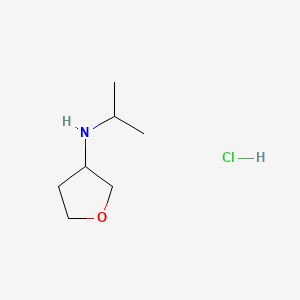


![7-Fluoroimidazo[1,5-a]pyridine](/img/structure/B13524776.png)
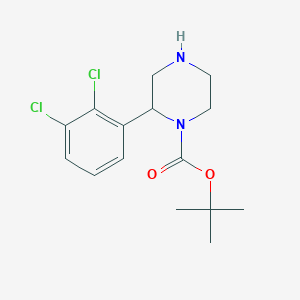
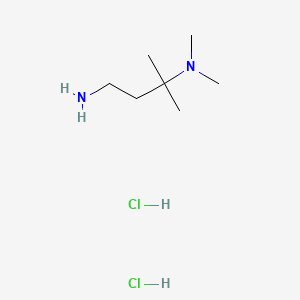
![Rac-(1r,2s,3r,5r,6s)-tricyclo[4.2.1.0,2,5]non-7-en-3-ol](/img/structure/B13524790.png)
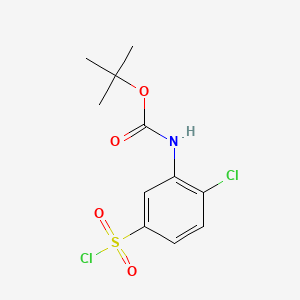
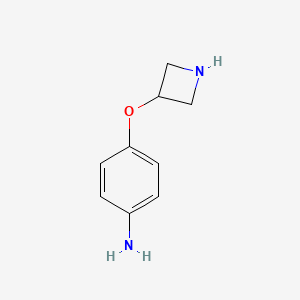
![{octahydrocyclopenta[b]pyran-2-yl}methanesulfonylchloride,Mixtureofdiastereomers](/img/structure/B13524796.png)

